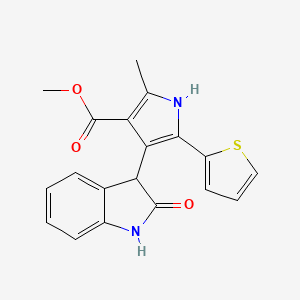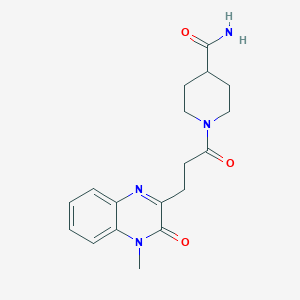![molecular formula C26H31N3O4 B14933293 3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one](/img/structure/B14933293.png)
3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol derivative.
Synthesis of the indole derivative: The indole ring can be constructed via Fischer indole synthesis or other established methods.
Coupling of the intermediates: The final step involves the coupling of the 3,4-dimethoxyphenyl and indole intermediates through a piperazine linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure scalability.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and neurology.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(piperazin-1-yl)propan-1-one: Lacks the indole moiety, which may reduce its biological activity.
1-{4-[3-(1H-Indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one: Lacks the 3,4-dimethoxyphenyl group, potentially altering its pharmacological profile.
Uniqueness
The unique combination of the 3,4-dimethoxyphenyl and indole moieties in 3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development.
特性
分子式 |
C26H31N3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1-[4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C26H31N3O4/c1-32-23-10-7-19(17-24(23)33-2)8-11-25(30)28-13-15-29(16-14-28)26(31)12-9-20-18-27-22-6-4-3-5-21(20)22/h3-7,10,17-18,27H,8-9,11-16H2,1-2H3 |
InChIキー |
OPDRAWOTYSDBFN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(1H-indol-1-yl)propanamide](/img/structure/B14933220.png)

![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)

![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)


![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)
![4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)

![methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B14933300.png)

